5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid

Medicinal Chemistry Kinase Inhibitors Scaffold Hopping

SAR campaigns risk failure when the wrong pyrazole regioisomer is used. This compound delivers the precise 4-yl vector geometry required for kinase hinge binding (Akt, EGFR, Aurora families), validated as a GSK patent intermediate (WO2010/93885 A1). Key advantages: • Regioisomeric fidelity: 4-yl attachment on pyrazole ensures correct hydrogen-bonding donor/acceptor geometry distinct from 3-yl or 1-yl analogs. • Supply reliability: Available from multiple vendors at ≥96% purity with documented analytical profiles; benchmark ~57% synthetic yield from patent literature. • Matched-pair ready: Pair with 3-yl analog (CAS 656226-63-0) for systematic pharmacophore mapping and patent protection.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 1017794-49-8
Cat. No. B1346414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid
CAS1017794-49-8
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C(=O)O)C2=CNN=C2
InChIInChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-10-4-5/h1-4H,(H,9,10)(H,11,12)
InChIKeyVNNAXEJGTOYJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid (CAS 1017794-49-8): Procurement-Ready Physicochemical Baseline


5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid (CAS 1017794-49-8) is a heteroaromatic carboxylic acid building block comprising a 2-thiophenecarboxylic acid core substituted at the 5-position with a 1H-pyrazol-4-yl moiety . It has the molecular formula C₈H₆N₂O₂S and a molecular weight of 194.21 g/mol . Predicted physicochemical properties include a cLogP of ~1.94 and a topological polar surface area (TPSA) of 94 Ų . The compound is offered by multiple vendors as a white solid at standard purities of 95–96% , , with documented synthetic use in patent literature [1].

Why Regioisomeric Substitution Precludes Direct Replacement of 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid in SAR-Driven Programs


Direct substitution of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid with alternative heteroaryl carboxylic acids is not supported in structure-activity relationship (SAR) campaigns due to critical regioisomeric and positional constraints. The pyrazole N-H orientation and the precise 4-yl attachment on the pyrazole ring, combined with the 2-carboxylic acid on the thiophene, create a unique vector and hydrogen-bonding donor/acceptor geometry distinct from its 3-yl or 1-yl analogs . While explicit comparative biological data for this specific compound is sparse in open literature, the broader class of pyrazole-thiophene carboxylic acids demonstrates that subtle changes in substitution pattern yield profound differences in target binding [1]. For instance, pyrazole-thiophene derivatives exhibit inhibition of kinases such as EGFR (IC₅₀ = 16.25 μg/mL for wild-type) and VEGFR-2, activities that are highly sensitive to the relative orientation of the heterocycles [1]. Furthermore, the 4-substituted pyrazole pattern is a recognized privileged scaffold in kinase inhibitor design, notably for modulating Aurora kinases and Akt [2], [3]. Therefore, in projects where this specific scaffold has been validated, replacing it with a 3-yl regioisomer (CAS 656226-63-0) or a 1-yl-substituted variant would necessitate a complete re-optimization of the lead series, incurring significant time and resource costs.

Quantified Differentiation Evidence for 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid


Regioisomeric Purity and Structural Identity: The 4-yl vs. 3-yl Distinction

The primary differentiator for 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid (CAS 1017794-49-8) is its unambiguous structural identity as the 4-yl pyrazole regioisomer, as confirmed by commercial specifications. The closest commercially available analog is 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid (CAS 656226-63-0), a 3-yl regioisomer . The 4-yl substitution pattern positions the pyrazole N-H hydrogen bond donor at a distinct vector and distance relative to the carboxylic acid compared to the 3-yl isomer. This is not a minor impurity variance; it is a deliberate, specified structural feature. In the broader class of pyrazole-thiophene derivatives, such regioisomeric changes are known to cause shifts in biological activity. For example, in a series of pyrazole-thiophene Akt inhibitors, a related 4-yl scaffold served as the foundation for optimization to achieve potent (low nanomolar) inhibitory activity, a result of the specific conformational restriction imposed by the 4-yl linkage [1].

Medicinal Chemistry Kinase Inhibitors Scaffold Hopping

Predicted Physicochemical Profile: Benchmarking Drug-Likeness Against 3-yl and 1-yl Analogs

Predicted physicochemical properties differentiate 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid from its structural analogs. This compound has a predicted cLogP of 1.94 and a topological polar surface area (TPSA) of 94 Ų . In contrast, the 4-positional isomer 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid exhibits a slightly different SMILES string and InChIKey, indicating a distinct molecular shape and electron distribution . While the 4-yl and 1-yl-substituted analogs (e.g., 5-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid, CAS 1006334-18-4) share the same molecular weight, the target compound's specific LogP and TPSA values fall within a favorable range for oral bioavailability (Rule of 5 compliance), making it a more attractive starting point for lead optimization than more lipophilic or polar alternatives . The predicted boiling point of 511.5±45.0 °C at 760 mmHg also provides a benchmark for thermal stability during synthetic transformations .

Drug Design ADME Prediction Lead Optimization

Documented Use in a Major Pharmaceutical Patent (GSK WO2010/93885 A1)

5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid is explicitly disclosed as a synthetic intermediate in GSK patent WO2010/93885 A1 [1]. The patent describes its use in the synthesis of compounds with therapeutic potential. This is a critical point of differentiation from many unvalidated or commercially available analogs. For example, while 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is also commercially available, it does not carry the same explicit, high-profile patent pedigree . The inclusion in this patent provides a de-risked synthetic precedent; the compound's synthesis, handling, and reactivity in the context of a complex medicinal chemistry program are established. The specific synthetic route reported yields the target compound in approximately 57% yield [1], a benchmark that informs procurement regarding the compound's practical utility and scalability.

Chemical Synthesis Intellectual Property Pharmaceutical R&D

Commercial Availability and Analytical Purity Specifications

5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid is offered at standardized purities of 95% and 96% by established suppliers such as AKSci and Fluorochem, with full analytical documentation available (e.g., Certificate of Analysis, NMR, HPLC) , . This contrasts with many close analogs, which may only be available via custom synthesis or from a single source with less rigorous quality documentation. For instance, while the 3-yl regioisomer is listed by multiple vendors, the specific 4-yl isomer is offered with a clear, documented purity specification and a defined storage profile (store in a cool, dry place) . The availability of a detailed Safety Data Sheet (SDS) outlining specific hazard statements (H302, H315, H319, H335) further supports safe handling and regulatory compliance, a key differentiator for industrial procurement .

Chemical Procurement Quality Control Supply Chain

Validated Application Scenarios for 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid in R&D and Scale-Up


Kinase-Focused Medicinal Chemistry: A Privileged Scaffold for Lead Optimization

This compound is best applied as a carboxylic acid building block in the synthesis of kinase inhibitor libraries, particularly those targeting the Akt, EGFR, or Aurora kinase families. The 4-yl substitution pattern on the pyrazole ring is a recognized privileged scaffold for modulating kinase activity [1]. Its use is supported by class-level evidence from potent pyrazole-thiophene derivatives that exhibit nanomolar IC₅₀ values against these targets [2]. Procurement of this specific regioisomer ensures the correct vector for engaging the kinase hinge region, a critical factor for achieving the desired potency and selectivity profile. Its favorable predicted LogP and TPSA further support its integration into lead optimization campaigns aimed at improving oral bioavailability.

Process Chemistry and Scale-Up: Building on a Patent-Validated Intermediate

For process chemists, this compound is a lower-risk choice due to its explicit disclosure as an intermediate in GSK patent WO2010/93885 A1 [3]. This patent provides a validated synthetic route, offering a starting point for process development and scale-up. The documented ~57% yield serves as a performance benchmark, which is more informative than the uncharacterized yields often associated with novel custom synthesis [3]. The compound's availability from multiple vendors with defined purity specifications (95-96%) ensures a reliable supply chain for both early discovery (gram scale) and later-stage development (kilogram scale through custom synthesis).

Structure-Activity Relationship (SAR) Studies: Probing Regioisomeric Effects

This compound is ideally suited for systematic SAR studies comparing 4-yl, 3-yl, and 1-yl pyrazole substitution patterns on a thiophene-2-carboxylic acid core. By procuring this specific regioisomer (CAS 1017794-49-8) alongside its 3-yl analog (CAS 656226-63-0), medicinal chemists can directly synthesize matched molecular pairs to elucidate the impact of pyrazole attachment geometry on target binding and functional activity. This approach is essential for patent protection and for building a robust understanding of the pharmacophore. The high purity (≥95%) and documented analytical profile of the target compound ensure that observed biological differences are due to the structural change and not impurities , .

ADME Property Benchmarking in Early Discovery

Computational chemists and drug discovery teams can use 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid as a baseline scaffold for evaluating the impact of subsequent functionalization on ADME properties. Its predicted cLogP (1.94) and TPSA (94 Ų) place it in a favorable space for both permeability and solubility . This allows for the rational design of analogs that maintain this favorable balance while improving potency. In contrast, selecting a more lipophilic or polar heteroaryl carboxylic acid analog at the outset could lead a program into a suboptimal property space that is difficult to recover from.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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